molecular formula C5H4F3N3O2 B7969002 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B7969002
M. Wt: 195.10 g/mol
InChI Key: KBTIORFKJVWSAT-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methyl-1H-1,2,4-triazole with trifluoroacetic anhydride, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The triazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrimidine-5-carboxylic acid

Uniqueness: 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized uses.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c1-11-2(3(12)13)9-4(10-11)5(6,7)8/h1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTIORFKJVWSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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